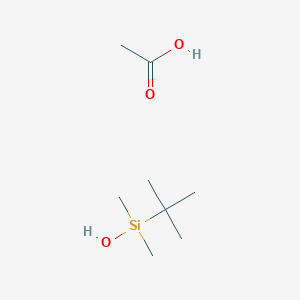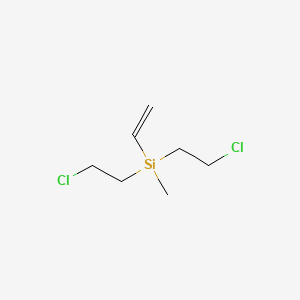
Bis(2-chloroethyl)(ethenyl)methylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-chloroethyl)(ethenyl)methylsilane is an organosilicon compound with the molecular formula C_7H_14Cl_2Si. This compound is characterized by the presence of two 2-chloroethyl groups, one ethenyl group, and one methyl group attached to a silicon atom. It is used in various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-chloroethyl)(ethenyl)methylsilane typically involves the reaction of vinylmethylsilane with 2-chloroethyl chloride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous feeding of reactants and the use of advanced separation techniques to isolate the desired product. The reaction conditions are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Bis(2-chloroethyl)(ethenyl)methylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Addition Reactions: The ethenyl group can participate in addition reactions with various electrophiles.
Hydrolysis: The compound can be hydrolyzed to form silanols and hydrochloric acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide and potassium iodide.
Addition Reactions: Reagents such as hydrogen chloride and bromine are used.
Hydrolysis: Water or aqueous solutions of acids or bases are used.
Major Products
Substitution Reactions: Products include substituted silanes and inorganic salts.
Addition Reactions: Products include halogenated silanes.
Hydrolysis: Products include silanols and hydrochloric acid.
科学的研究の応用
Bis(2-chloroethyl)(ethenyl)methylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of specialty polymers and coatings.
作用機序
The mechanism of action of Bis(2-chloroethyl)(ethenyl)methylsilane involves the interaction of its functional groups with various molecular targets. The 2-chloroethyl groups can undergo nucleophilic substitution reactions, while the ethenyl group can participate in addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing structures.
類似化合物との比較
Similar Compounds
Bis(2-chloroethyl) ether: An ether with two 2-chloroethyl groups.
Bis(2-chloroethyl) sulfide: A sulfur-containing compound with two 2-chloroethyl groups.
Uniqueness
Bis(2-chloroethyl)(ethenyl)methylsilane is unique due to the presence of both ethenyl and methyl groups attached to the silicon atom. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
51664-56-3 |
|---|---|
分子式 |
C7H14Cl2Si |
分子量 |
197.17 g/mol |
IUPAC名 |
bis(2-chloroethyl)-ethenyl-methylsilane |
InChI |
InChI=1S/C7H14Cl2Si/c1-3-10(2,6-4-8)7-5-9/h3H,1,4-7H2,2H3 |
InChIキー |
WUKFYTUZCTWHSH-UHFFFAOYSA-N |
正規SMILES |
C[Si](CCCl)(CCCl)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


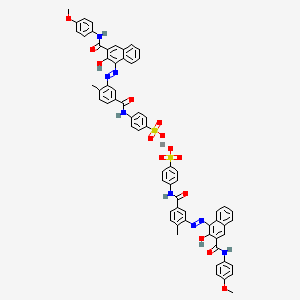
![Hexahydropyrido[2,1-c][1,4]oxazin-4(3H)-one](/img/structure/B14667496.png)
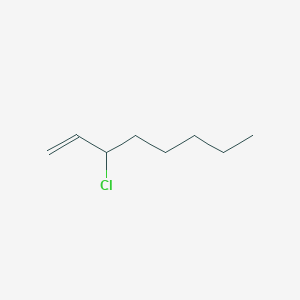
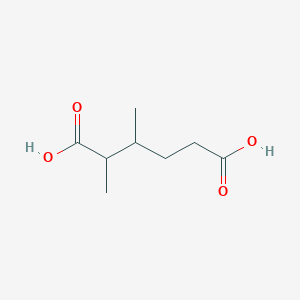
![6h-Dibenz[c,e][1,2]oxaphosphorin, 6-phenoxy-](/img/structure/B14667526.png)
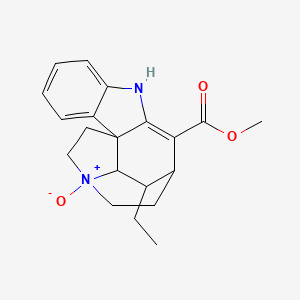

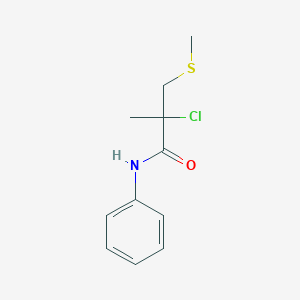

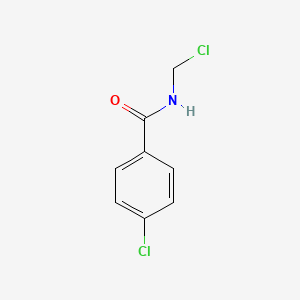
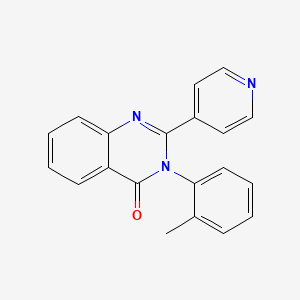
![[1]Benzothieno[2,3-b]pyridine 9,9-dioxide](/img/structure/B14667558.png)
